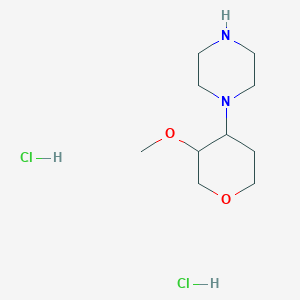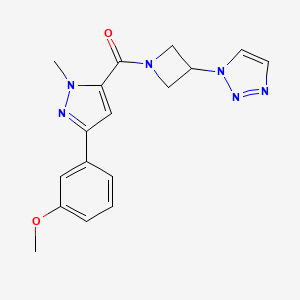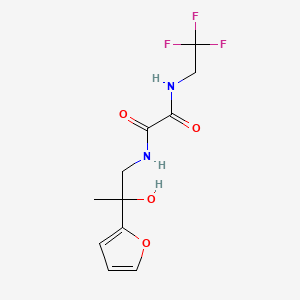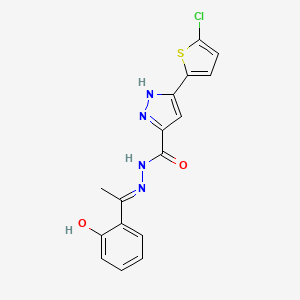
N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s also known as “2-Aminoethylmethacrylamide hydrochloride” and is used as a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Chemical Reactions Analysis
“N-(2-Aminoethyl)acetamide” is used as a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, “2-Aminoethylmethacrylamide hydrochloride” is a powder or chunks with a melting point of 120-125 °C and should be stored at −20°C .
科学的研究の応用
Carbonic Anhydrase Inhibition
Halogenated sulfonamides, like N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, show promise as inhibitors of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isozyme CA IX. This suggests potential use as antitumor agents. For example, (Ilies et al., 2003) studied a range of halogenated sulfonamides and found that they inhibited CA IX with inhibition constants in the range of 12-40 nM.
Antitumor Screening
Sulfonamide derivatives have been studied for their antitumor properties. In the study by (Owa et al., 2002), compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, showing the potential for the development of new antitumor agents.
Pro-apoptotic Effects
Sulfonamide derivatives, including those similar to this compound, have shown pro-apoptotic effects in cancer cells. The study by (Cumaoğlu et al., 2015) highlighted that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes.
Antimicrobial Activities
Compounds containing sulfonamide moieties, like this compound, have demonstrated significant antimicrobial activities. (Dixit et al., 2010) synthesized sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and found them to have increased antimicrobial activities compared to parent compounds.
Inhibitory Activity Against Enzymes
The inhibitory activity of sulfonamides against enzymes like carbonic anhydrase is well-documented. (Casey et al., 2004) found that a series of positively charged sulfonamides showed potent inhibitory activity against various isozymes, suggesting potential applications in selective inhibition of tumor-associated isozymes.
Antibody Generation for ELISA
Sulfonamide derivatives are used in generating antibodies for highly sensitive enzyme-linked immunosorbent assays (ELISAs), as demonstrated by (Adrián et al., 2009). This study highlighted the synthesis of immunoreagents to detect a range of sulfonamide antibiotic congeners.
Synthesis of Quinolines
Research has shown that N-bromo-N-ethylbenzene-1,3-disulfonamide is an effective reagent for synthesizing quinolines. (Ghorbani‐Vaghei and Akbari-Dadamahaleh, 2009) used this compound for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds.
Antiproliferative Agents
Sulfonamide derivatives are explored for their potential as antiproliferative agents. (Shimaa M. Abd El-Gilil, 2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives and evaluated their cytotoxic activity against human cell lines, showing potential for cancer treatment.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBRCDUSVSMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)
![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/no-structure.png)


![N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2835128.png)
![5-amino-1-[(3-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2835129.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2835131.png)

